2-(1H-indol-1-yl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide
Description
2-(1H-indol-1-yl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide is a synthetic small molecule featuring a pyrazolo[1,5-a]pyrimidine core substituted with a methyl group at position 2. This heterocyclic scaffold is linked via a propyl chain to an acetamide moiety, which is further substituted with a 1H-indol-1-yl group. The compound’s design integrates structural motifs associated with bioactivity, such as the indole ring (common in kinase inhibitors and serotonin analogs) and the pyrazolo-pyrimidine core (often found in antiviral and anticancer agents) .
Properties
IUPAC Name |
2-indol-1-yl-N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O/c1-15-11-19-22-12-16(13-25(19)23-15)5-4-9-21-20(26)14-24-10-8-17-6-2-3-7-18(17)24/h2-3,6-8,10-13H,4-5,9,14H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYKQNKXYPBCSOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)CCCNC(=O)CN3C=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-1-yl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide typically involves multi-step organic reactions. The process often starts with the preparation of the indole and pyrazolo[1,5-a]pyrimidine intermediates, followed by their coupling through various condensation reactions. Common reagents used in these reactions include aldehydes, ammonium salts, and base-promoted catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups are employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-1-yl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, strong acids or bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
The compound has shown promise in various biological applications:
Anticancer Activity
Recent studies have indicated that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant cytotoxic effects against various cancer cell lines. For example, related compounds have demonstrated IC50 values in the low micromolar range against breast cancer cell lines, suggesting potential as anticancer agents.
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity against several bacterial strains. Studies using the agar well diffusion method revealed moderate activity against Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Zone of Inhibition (mm) | MIC (μg/mL) | Reference |
|---|---|---|---|
| Staphylococcus aureus | 15 | 32 | |
| Escherichia coli | 12 | 64 |
Inhibition of Kinases
The compound may act as a selective inhibitor of specific kinases involved in cancer progression. For instance, pyrazolo[1,5-a]pyrimidine derivatives have been shown to inhibit Aurora kinases, which are critical for cell division.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in preclinical settings:
Case Study 1: Anticancer Efficacy
A study focusing on the anticancer properties of related compounds demonstrated that treatment with these derivatives resulted in significant apoptosis in cancer cells, as evidenced by increased caspase activity.
Case Study 2: Antimicrobial Evaluation
In a comparative study assessing antimicrobial efficacy, the compound was tested alongside standard antibiotics. The results indicated that while some derivatives showed comparable activity to conventional treatments, they also exhibited lower toxicity profiles.
Mechanism of Action
The mechanism of action of 2-(1H-indol-1-yl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved .
Comparison with Similar Compounds
Table 1: Comparative Structural Data
*Estimated based on structural analogs.
Key Observations:
Core Heterocycle Variations: The pyrazolo[1,5-a]pyrimidine core (target compound, ) offers a planar, electron-rich structure conducive to π-π stacking and hydrogen bonding. The pyridazinone core in introduces a ketone group, altering electronic properties and redox stability.
Substituent Impact: Indole vs. Fluorophenyl: The indole group in the target compound and provides a bulky, aromatic system with hydrogen-bond donor capacity (N–H), whereas the 4-fluorophenyl group in is smaller and electron-withdrawing, likely improving metabolic stability. Acetamide vs.
Linker Modifications: The propyl chain in the target compound and – balances flexibility and rigidity, optimizing binding pocket interactions. In , a pyridazinone-thiazole linker may restrict conformational freedom, affecting target selectivity.
Hypothesized Bioactivity
The indole moiety may confer serotonin receptor modulation, while pyrazolo-pyrimidine derivatives often exhibit antiproliferative effects .
Biological Activity
2-(1H-indol-1-yl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound combines an indole moiety with a pyrazolo[1,5-a]pyrimidine structure, which may impart unique pharmacological properties.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions, beginning with the preparation of the indole and pyrazolo[1,5-a]pyrimidine intermediates. These intermediates are then coupled through various condensation reactions using reagents such as aldehydes and ammonium salts. The compound's structure can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Chemical Formula | C20H21N5O |
| CAS Number | 1797711-06-8 |
| Molecular Weight | 365.42 g/mol |
The biological activity of this compound is likely mediated through its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biological pathways, leading to different therapeutic effects. However, detailed studies are required to elucidate the exact mechanisms involved.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of compounds similar to this compound. For instance, related indole-pyrazoline hybrids have shown significant inhibitory effects on tubulin polymerization, with some compounds demonstrating IC50 values as low as 0.21 μM against various cancer cell lines . These findings suggest that the compound may also exhibit similar activities.
Antimicrobial Activity
Compounds containing indole and pyrazolo[1,5-a]pyrimidine moieties have been reported to possess antimicrobial properties. For example, certain derivatives have shown promising activity against Mycobacterium tuberculosis and other bacterial strains . The potential for this compound to act as an antimicrobial agent warrants further investigation.
Case Studies
Several studies have explored the biological activities of structurally related compounds:
- Indole-Pyrazoline Hybrids : A series of indole-pyrazoline hybrids were evaluated for their ability to inhibit tubulin polymerization. One notable compound displayed potent anticancer activity with an IC50 value of 2.12 μM against HeLa cells and induced apoptosis through cell-cycle arrest .
- Pyrazolo[1,5-a]pyrimidine Derivatives : Research on new pyrazolo[1,5-a]pyrimidine derivatives revealed significant antimicrobial activity against various pathogens, indicating that modifications in structure can enhance biological efficacy .
- Indole Derivatives : A study demonstrated that certain indole derivatives could inhibit colon cancer growth via specific signaling pathways, suggesting that compounds with similar structures may also exhibit anticancer properties .
Comparison with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with other related compounds:
| Compound Type | Biological Activity | Remarks |
|---|---|---|
| Imidazo[1,2-a]pyrimidine | Antitumor | Shares structural similarities |
| Indole Derivatives | Antimicrobial and anticancer | Commonly used in medicinal chemistry |
| Pyrazolo[1,5-a]pyrimidine | Antimicrobial and anti-inflammatory | Significant interest in drug development |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
